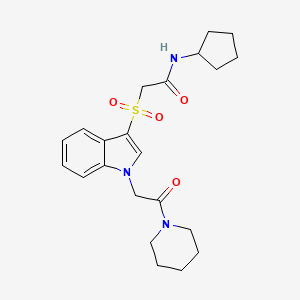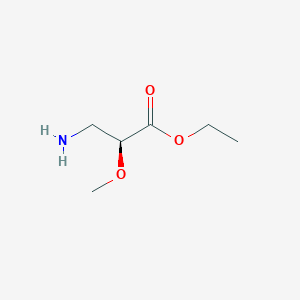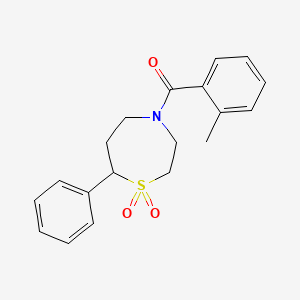![molecular formula C16H19NO2 B2776785 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide CAS No. 2034331-23-0](/img/structure/B2776785.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide is a chemical compound that features a benzofuran ring, a propan-2-yl group, and a cyclopropylacetamide moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mecanismo De Acción
Target of Action
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide, also known as BPAP, is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It is capable of potentiating these neurotransmitter systems, which play crucial roles in mood regulation, cognition, and motor control .
Mode of Action
BPAP interacts with its targets, the catecholaminergic and serotoninergic neurons, by enhancing their activity . This enhancement results in increased neurotransmitter release, leading to amplified signal transmission across synapses
Biochemical Pathways
BPAP’s action affects major signaling pathways such as the MAPK and Akt/mTOR pathways . These pathways are involved in cell growth, proliferation, and survival. BPAP’s interaction with these pathways is dose-dependent. High doses of BPAP directly inhibit these pathways, whereas low doses activate them . This differential effect suggests a complex mode of action that may involve multiple biochemical pathways.
Result of Action
BPAP has shown promising results against certain types of experimental cancers, particularly lung cancer . It significantly inhibits tumor growth, an effect that is observed with both low and high doses . Additionally, BPAP treatment has a beneficial effect on body weight, suggesting that the compound may at least in part be able to compensate for cancer-related wasting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to form the benzofuran ring, followed by subsequent reactions to introduce the other functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropylacetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with biological activities.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(17-16(18)9-12-6-7-12)8-14-10-13-4-2-3-5-15(13)19-14/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDIDUWVYGEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2776702.png)
![ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B2776705.png)
![ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)


![N-(2,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2776713.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2776717.png)

![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)



![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)
